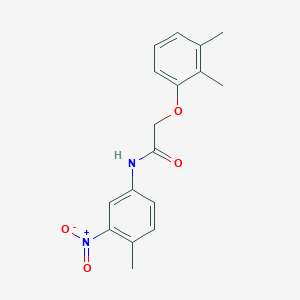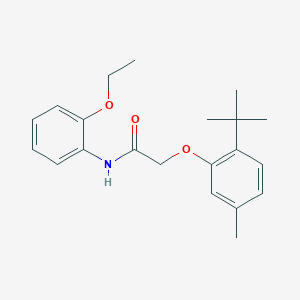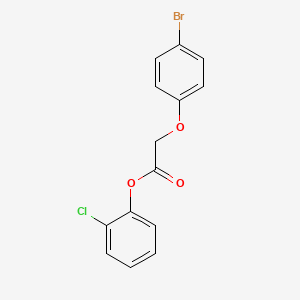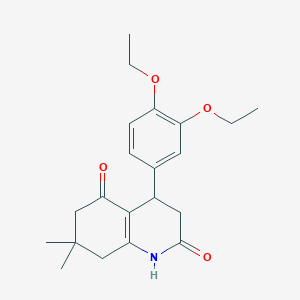![molecular formula C14H17N3O B5516746 4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5516746.png)
4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Oxadiazole derivatives are notable for their broad range of applications in materials science, pharmacology, and organic synthesis. The incorporation of a pyridine moiety can significantly influence the electronic properties and reactivity of these compounds, making them interesting subjects for chemical research. The focus here is on the synthesis, structural analysis, and properties of these compounds, excluding their pharmacological aspects and applications.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves condensation reactions, cycloadditions, or nucleophilic substitution reactions. For instance, the synthesis of pyridine-based energetic materials can be achieved through a two-step reaction from commercially available reagents, yielding compounds with significant density and detonation properties (Ma et al., 2018).
Molecular Structure Analysis
Structural determination, often via X-ray crystallography, provides insights into the molecular geometry, electronic structure, and intermolecular interactions of these compounds. For example, certain pyridine-based structures exhibit orthorhombic crystal systems with specific space groups, indicating dense and well-ordered molecular packing (Ma et al., 2018).
Chemical Reactions and Properties
The reactivity of 1,2,4-oxadiazole derivatives can be influenced by substituents on the oxadiazole moiety and the pyridine ring. These compounds participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the nature of the substituents and reaction conditions.
Physical Properties Analysis
Physical properties such as melting point, solubility, and density are crucial for understanding the applicability of these compounds in different domains. The high density and low thermal stability of some pyridine-based energetic materials suggest their potential in explosive and propellant formulations (Ma et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Routes for Oxadiazolopyridines : Research on synthesizing 1,3,4-oxadiazoles and oxadiazolopyridines, including variations of pyridine compounds, was conducted. These syntheses involve reactions with various electrophilic reagents, contributing to the understanding of the chemical behavior of similar compounds (Elnagdi et al., 1988).
Synthesis and Characterization of Heterocyclic Derivatives : Studies have been conducted on synthesizing new N- and S-substituted 1,3,4-oxadiazole derivatives. These studies help in understanding the structural and chemical properties of such derivatives, which could include 4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine (El‐Sayed et al., 2008).
Novel Synthesis Methods for 1,3,4-Oxadiazoles : Research into new protocols for synthesizing 2-amino-1,3,4-oxadiazoles has been reported, offering insights into more efficient and diverse synthesis methods that could apply to compounds like this compound (Dolman et al., 2006).
Biological Applications
Antimicrobial and Antimycobacterial Activities : Several studies have evaluated the antimicrobial and antimycobacterial activities of 1,3,4-oxadiazole derivatives. These studies provide insights into the potential use of such compounds, including this compound, in treating bacterial infections (Bayrak et al., 2009), (Navarrete-Vázquez et al., 2007).
Anticancer Potential : Research on pyrazole derivatives, including those with 1,3,4-oxadiazole structures, has shown promising results in inhibiting cancer cell growth. Such studies suggest the potential of similar compounds in cancer research and treatment (Alam et al., 2016).
Apoptosis Induction and Cancer Cell Line Studies : Compounds with 1,2,4-oxadiazole structures have been identified as apoptosis inducers in cancer research. This suggests a possible application for similar compounds in exploring new cancer treatments (Zhang et al., 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(cyclohexylmethyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-4-11(5-3-1)10-13-16-14(17-18-13)12-6-8-15-9-7-12/h6-9,11H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCMKVDAFILOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516678.png)
![8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5516681.png)
![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)


![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5516720.png)
![1-(4-chlorobenzyl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-1H-pyrazole-3-carbohydrazide](/img/structure/B5516726.png)
![N-[2-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5516728.png)



![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5516756.png)

![5-[(cyclopropylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5516768.png)